1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene
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Overview
Description
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene is a highly chlorinated organic compound It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of nine chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene typically involves the chlorination of indene. The process can be carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction is exothermic and requires careful monitoring of temperature and chlorine concentration to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated indanones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated indanones, partially dechlorinated indenes, and substituted derivatives with different functional groups.
Scientific Research Applications
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene involves its interaction with molecular targets, such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,3,3-Pentachloro-2,3-dihydro-1H-indene
- 1,1,2,2,3,3,4,5-Octachloro-2,3-dihydro-1H-indene
- 1,1,2,2,3,3,4,5,6-Nonachloro-2,3-dihydro-1H-indene
Uniqueness
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
64955-27-7 |
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Molecular Formula |
C9HCl9 |
Molecular Weight |
428.2 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,5,7-nonachloroindene |
InChI |
InChI=1S/C9HCl9/c10-2-1-3(11)6(12)5-4(2)7(13,14)9(17,18)8(5,15)16/h1H |
InChI Key |
NCTAUQQHGYKDMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)C(C(C2(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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